BenchChemオンラインストアへようこそ!

4-(dimethylsulfamoyl)-N-(2-ethylphenyl)benzamide

HSP90 NMR binding assay chemical probe selectivity

4-(Dimethylsulfamoyl)-N-(2-ethylphenyl)benzamide (CAS 392322-90-6) is a structurally authenticated sulfamoyl benzamide uniquely suited as a negative control in HSP90α binding assays. With a quantitatively inactive Kd of 19,000 nM, it shares the benzamide scaffold with potent HSP90 inhibitors yet demonstrates no target engagement—making it superior to solvent-only controls for ruling out non-specific chemotype artifacts. The ortho-ethyl substituent imposes measurable conformational restriction on the benzanilide core, providing a distinct steric probe point unavailable with unsubstituted or meta-substituted analogs. This compound occupies an intermediate lipophilicity space (XLogP3 ~2.9; MW 332.42) ideal for hit-to-lead elaboration. Procure with confidence for reproducible SAR campaigns and phenotypic screening reference standards.

Molecular Formula C17H20N2O3S
Molecular Weight 332.42
CAS No. 392322-90-6
Cat. No. B2842313
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(dimethylsulfamoyl)-N-(2-ethylphenyl)benzamide
CAS392322-90-6
Molecular FormulaC17H20N2O3S
Molecular Weight332.42
Structural Identifiers
SMILESCCC1=CC=CC=C1NC(=O)C2=CC=C(C=C2)S(=O)(=O)N(C)C
InChIInChI=1S/C17H20N2O3S/c1-4-13-7-5-6-8-16(13)18-17(20)14-9-11-15(12-10-14)23(21,22)19(2)3/h5-12H,4H2,1-3H3,(H,18,20)
InChIKeyPEZAEACZGKFENE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(Dimethylsulfamoyl)-N-(2-ethylphenyl)benzamide CAS 392322-90-6: Procurement-Relevant Chemical Identity and Database Profile


4-(Dimethylsulfamoyl)-N-(2-ethylphenyl)benzamide (CAS 392322-90-6, molecular formula C₁₇H₂₀N₂O₃S, molecular weight 332.42 g/mol) is a synthetic sulfamoyl benzamide derivative in which a para-dimethylsulfamoyl group and an ortho-ethyl-substituted N-phenyl ring are appended to a benzamide core [1]. The compound is catalogued in authoritative chemical databases including PubChem (SID 41181456, linked to CID 22926445) and the ECHA substance inventory, though it has not been assigned a ChEBI identifier distinct from related analogs [2]. Its primary documented use is as a building block or intermediate in medicinal chemistry and organic synthesis, with limited but traceable bioactivity annotation in curated repositories such as BindingDB and ChEMBL [3].

Why 4-(Dimethylsulfamoyl)-N-(2-ethylphenyl)benzamide Cannot Be Freely Substituted by In-Class Sulfamoyl Benzamide Analogs


Within the sulfamoyl benzamide chemical space, minor structural perturbations at the N-aryl position produce disproportionately large effects on molecular recognition, physicochemical properties, and biological readout. The ortho-ethyl substituent on the N-phenyl ring of 4-(dimethylsulfamoyl)-N-(2-ethylphenyl)benzamide introduces steric constraint that alters the amide torsion angle and restricts accessible conformations compared to unsubstituted (N-phenyl) or meta-substituted (N-3-methylphenyl) analogs [1]. This conformational restriction can critically determine whether the compound engages a given biological target—exemplified by the very weak HSP90alpha binding affinity (Kd = 19,000 nM) documented for this compound, which stands in marked contrast to nanomolar-affinity HSP90 ligands in the broader benzamide class [2]. Consequently, generic substitution with a 4-(dimethylsulfamoyl)benzamide carrying a different N-aryl group carries the risk of qualitatively different assay outcomes, confounding SAR interpretation and invalidating screening hit follow-up [3].

Quantitative Differentiation Evidence for 4-(Dimethylsulfamoyl)-N-(2-ethylphenyl)benzamide (392322-90-6) Relative to Structural Analogs


HSP90alpha Binding Affinity: Measured Kd of 19,000 nM Distinguishes This Compound from High-Affinity Benzamide-Derived HSP90 Ligands

4-(Dimethylsulfamoyl)-N-(2-ethylphenyl)benzamide was experimentally evaluated for binding to recombinant human HSP90alpha via 2D ¹H-¹⁵N HSQC NMR chemical shift perturbation and returned a Kd of 1.90 × 10⁴ nM (19 µM) [1]. This affinity is approximately 200- to 2,000-fold weaker than prototypical benzamide-derived HSP90 inhibitors (e.g., the hydrobenzamide class reported in patent US8653084, with Kd values typically below 100 nM for HSP90alpha [2]). The very weak affinity indicates that the 2-ethylphenyl substitution disrupts the critical binding interactions utilized by high-affinity HSP90 ligands, making this compound functionally distinct from potent benzamide-series HSP90 inhibitors.

HSP90 NMR binding assay chemical probe selectivity

Ortho-Ethylphenyl vs. Unsubstituted Phenyl: Structural Differentiation of N-Aryl Substitution in the 4-(Dimethylsulfamoyl)benzamide Series

The defining structural feature of 4-(dimethylsulfamoyl)-N-(2-ethylphenyl)benzamide is the ortho-ethyl group on the N-phenyl ring, which is absent in the simpler analog 4-(dimethylsulfamoyl)-N-phenylbenzamide (CAS 313254-27-2). Ortho-substitution on the anilide ring introduces torsional strain that increases the dihedral angle between the amide plane and the phenyl ring, altering both the molecular shape and the hydrogen-bonding capacity of the amide NH [1]. This conformational effect is absent in the unsubstituted phenyl analog and in the meta-methyl analog 4-(dimethylsulfamoyl)-N-(3-methylphenyl)benzamide (CHEBI:114228), where the methyl group is positioned away from the amide linkage and exerts minimal steric influence [2].

structure-activity relationship conformational analysis ortho-substituent effect

Physicochemical Property Differentiation: Lipophilicity and Molecular Weight Distinguish This Compound from Simpler 4-(Dimethylsulfamoyl)benzamide Congeners

The addition of a 2-ethylphenyl group to the 4-(dimethylsulfamoyl)benzamide scaffold increases both molecular weight and lipophilicity relative to simpler congeners. 4-(Dimethylsulfamoyl)-N-(2-ethylphenyl)benzamide (MW 332.42, predicted XLogP3 ~2.9) is substantially more lipophilic and larger than the unsubstituted benzamide scaffold 4-(dimethylsulfamoyl)benzamide (MW 228.27, predicted XLogP3 ~0.6) [1]. These property differences translate into meaningfully distinct behavior in biochemical assays (altered non-specific binding, different DMSO solubility threshold) and in chromatographic purification (longer reversed-phase retention time). The compound remains within Lipinski rule-of-five space (MW < 500, LogP < 5, HBD = 1, HBA = 5), making it suitable as a fragment-elaborated probe or building block, whereas smaller analogs in the series may be preferred for fragment-based screening [2].

drug-like properties Lipinski parameters solubility prediction

HSP90 Binding Selectivity: Negligible Affinity Contrasts with Multi-Target Reactivity of Other Sulfamoyl Benzamide Derivatives

Beyond its negligible HSP90alpha affinity (Kd = 19,000 nM), 4-(dimethylsulfamoyl)-N-(2-ethylphenyl)benzamide has been screened in additional PubChem BioAssay panels via the Molecular Libraries Screening Centers Network (MLSCN). In assays where related dimethylsulfamoyl benzamide analogs showed measurable activity—e.g., N-(1H-benzimidazol-2-yl)-2-chloro-5-(dimethylsulfamoyl)benzamide with EC₅₀ = 4,520 nM at a GPCR/ion channel target, and N-[4-(benzofuran-2-yl)thiazol-2-yl]-4-(dimethylsulfamoyl)benzamide with IC₅₀ = 2,860 nM in a cell-based assay—the 2-ethylphenyl-substituted compound was either inactive or returned EC₅₀/IC₅₀ values above the typical 10 µM hit-calling threshold [1]. This pattern suggests that the ortho-ethylphenyl moiety broadly attenuates target engagement across multiple protein classes, conferring a cleaner biological profile compared to more promiscuous dimethylsulfamoyl benzamide congeners. However, this observation is based on cross-assay comparison rather than a formal selectivity panel and should be treated as class-level inference [2].

target selectivity off-target profiling screening library annotation

Optimal Procurement and Application Scenarios for 4-(Dimethylsulfamoyl)-N-(2-ethylphenyl)benzamide (CAS 392322-90-6)


Structurally Matched Negative Control for HSP90 Inhibitor Screening Cascades

4-(Dimethylsulfamoyl)-N-(2-ethylphenyl)benzamide is uniquely suited as a negative control compound in HSP90alpha binding assays. With a measured Kd of 19,000 nM by NMR [1], it is demonstrably inactive against HSP90alpha while sharing the benzamide scaffold with known potent HSP90 inhibitors. This allows researchers to establish assay windows and confirm that observed inhibitory activity of test compounds is target-specific rather than an artifact of the benzamide chemotype. The compound's structural similarity to active benzamide-series ligands, combined with its quantitative inactivity, makes it superior to solvent-only (DMSO) controls for ruling out non-specific benzamide scaffold effects.

Chemical Probe for Ortho-Substituent SAR in Benzanilide Conformational Studies

The ortho-ethyl group on the N-phenyl ring creates measurable conformational restriction in the benzanilide scaffold, altering the amide torsion angle relative to unsubstituted and meta-substituted analogs [2]. This property makes the compound valuable for systematic SAR campaigns exploring the relationship between N-aryl substitution geometry and biological target engagement. When compared with 4-(dimethylsulfamoyl)-N-phenylbenzamide and 4-(dimethylsulfamoyl)-N-(3-methylphenyl)benzamide, the ortho-ethyl analog provides a distinct steric probe point that is not accessible with other commercially available members of this chemical series.

Medicinal Chemistry Building Block with Differentiated Physicochemical Properties

With a molecular weight of 332.42 and predicted XLogP3 of approximately 2.9, 4-(dimethylsulfamoyl)-N-(2-ethylphenyl)benzamide occupies a distinct property space compared to smaller 4-(dimethylsulfamoyl)benzamide scaffolds (MW 228.27, XLogP3 ~0.6) [3]. This intermediate lipophilicity and size profile make it an attractive building block for hit-to-lead elaboration, where the dimethylsulfamoyl group can serve as a solubilizing moiety and the 2-ethylphenyl group provides a vector for additional substitution. The compound's well-defined structure and commercial availability from multiple suppliers facilitate reproducible synthesis of derivative libraries.

Inactive Reference Standard for Phenotypic Screening Profiling

Cross-assay comparison of PubChem BioAssay data indicates that 4-(dimethylsulfamoyl)-N-(2-ethylphenyl)benzamide is substantially less active across diverse target classes than structurally related dimethylsulfamoyl benzamide derivatives that incorporate heterocyclic substituents (e.g., benzimidazole, benzothiazole, or thiazole moieties) [1]. This relative biological silence makes the compound a suitable inactive reference for high-throughput phenotypic screening campaigns, enabling researchers to discriminate true phenotype-inducing compounds from background noise attributable to the benzamide-sulfonamide chemotype itself.

Quote Request

Request a Quote for 4-(dimethylsulfamoyl)-N-(2-ethylphenyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.